2-(3-Methoxy-phenoxymethyl)-[1,3]dioxolane
Description
Properties
IUPAC Name |
2-[(3-methoxyphenoxy)methyl]-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-12-9-3-2-4-10(7-9)15-8-11-13-5-6-14-11/h2-4,7,11H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSYYKKAVVEXLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590072 | |
| Record name | 2-[(3-Methoxyphenoxy)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850348-86-6 | |
| Record name | 2-[(3-Methoxyphenoxy)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-phenoxymethyl)-[1,3]dioxolane typically involves the reaction of 3-methoxyphenol with formaldehyde and ethylene glycol under acidic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-phenoxymethyl)-[1,3]dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can convert the dioxolane ring to other cyclic or acyclic structures.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic compounds, while reduction can produce various cyclic or acyclic derivatives .
Scientific Research Applications
2-(3-Methoxy-phenoxymethyl)-[1,3]dioxolane is utilized in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-phenoxymethyl)-[1,3]dioxolane involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function . These interactions can lead to various biological effects, depending on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1,3-dioxolane: A similar compound with a simpler structure, used in similar applications.
2,2-Dimethyl-1,3-dioxolane: Another related compound with different substituents on the dioxolane ring.
Uniqueness
2-(3-Methoxy-phenoxymethyl)-[1,3]dioxolane is unique due to the presence of the 3-methoxyphenyl group, which imparts specific chemical and biological properties . This makes it a valuable compound for various research and industrial applications .
Biological Activity
2-(3-Methoxy-phenoxymethyl)-[1,3]dioxolane is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and related research findings regarding this compound, focusing on its antibacterial, antifungal, and anticancer properties.
Synthesis
The synthesis of this compound typically involves reactions with various phenolic compounds and dioxolane derivatives. The method often employs catalytic systems to enhance yield and purity. For instance, a study reported successful synthesis using salicylaldehyde and diols under specific catalytic conditions, leading to a series of dioxolane derivatives with varying substituents that affect biological activity .
Antibacterial Activity
Research indicates that derivatives of 1,3-dioxolanes exhibit significant antibacterial properties. In vitro studies have shown that various synthesized compounds demonstrate activity against common bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. For example, one study reported minimum inhibitory concentration (MIC) values for certain dioxolane derivatives ranging from 625 to 1250 µg/mL against S. aureus .
Table 1: Antibacterial Activity of Dioxolane Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2a | S. aureus | 625 |
| 2b | P. aeruginosa | 1250 |
| 2c | E. faecalis | 625 |
| 2d | S. epidermidis | 500 |
Antifungal Activity
The antifungal activity of this compound has also been investigated. Compounds similar to this dioxolane have shown promising results against Candida albicans, with most derivatives exhibiting significant antifungal effects .
Table 2: Antifungal Activity of Dioxolane Derivatives
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| 2e | C. albicans | 500 |
| 2f | Aspergillus niger | 1000 |
Anticancer Activity
In addition to its antibacterial and antifungal properties, there is emerging evidence regarding the anticancer potential of dioxolane derivatives. Some studies have evaluated the cytotoxic effects of these compounds against various cancer cell lines. For instance, a series of synthesized compounds were tested against human breast cancer cell lines (MCF-7), showing promising cytotoxic activity .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2g | MCF-7 | 20 |
| 2h | Bel-7402 | 15 |
Case Studies
Several case studies have highlighted the potential therapeutic applications of dioxolane derivatives:
- Antimicrobial Properties : A study demonstrated that a specific dioxolane derivative exhibited broad-spectrum antimicrobial activity, suggesting its use in developing new antibiotics .
- Cancer Treatment : Another investigation focused on the structure-activity relationship (SAR) of dioxolanes in cancer treatment, revealing that modifications at specific positions significantly enhance cytotoxicity against cancer cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
